molecular formula C9H6BrFN2O B13545830 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine

5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine

Cat. No.: B13545830
M. Wt: 257.06 g/mol
InChI Key: DLXWCCWOJWVCCG-UHFFFAOYSA-N
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Description

5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine is a chemical compound with the molecular formula C9H6BrFN2O and a molecular weight of 257.06 g/mol . This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine typically involves the cycloaddition reaction of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods while ensuring the process is cost-effective, safe, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The isoxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity

Properties

Molecular Formula

C9H6BrFN2O

Molecular Weight

257.06 g/mol

IUPAC Name

5-(3-bromo-5-fluorophenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C9H6BrFN2O/c10-6-1-5(2-7(11)3-6)8-4-9(12)13-14-8/h1-4H,(H2,12,13)

InChI Key

DLXWCCWOJWVCCG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C2=CC(=NO2)N

Origin of Product

United States

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